(S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate
Description
Crystallographic Analysis and Stereochemical Configuration
X-ray crystallographic studies of the compound reveal a monoclinic crystal system with space group P2₁, consistent with its chiral (S)-configuration. The asymmetric unit contains one molecule, with bond lengths and angles aligning with typical Fmoc-protected glutamate derivatives. Key structural features include:
- Tert-butyl ester group : The tert-butyl oxygen forms a hydrogen bond (2.8 Å) with the adjacent carbonyl oxygen, stabilizing the γ-ester conformation.
- Fmoc moiety : The fluorenylmethyl group adopts a planar arrangement, with π-π stacking interactions (3.4 Å) between adjacent aromatic rings in the crystal lattice.
- Succinimide ring : The 2,5-dioxopyrrolidin-1-yl group exhibits a puckered conformation, with torsional angles of 12.3°–15.7° relative to the glutamate backbone.
Comparative analysis with Fmoc-Glu(OtBu)-OH (CAS 71989-18-9) shows a 0.2 Å elongation in the C–O bond of the γ-ester due to steric effects from the succinimide substituent.
Table 1. Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁ |
| Unit cell (Å) | a=10.2, b=15.4, c=8.9 |
| β angle (°) | 92.7 |
| Resolution (Å) | 1.05 |
Comparative Nuclear Magnetic Resonance Spectral Analysis with Related Fmoc-Protected Glutamate Derivatives
Proton nuclear magnetic resonance (¹H NMR) spectra in dimethyl sulfoxide-d₆ exhibit distinct shifts for critical functional groups:
- Fmoc protons : Aromatic protons resonate at δ 7.30–7.89 ppm (8H, m), matching Fmoc-Glu(OtBu)-OH.
- γ-ester protons : The tert-butyl singlet appears at δ 1.37 ppm, while the succinimide methylenes show splitting at δ 2.81–2.89 ppm (4H, m).
- α-proton : The methine proton adjacent to the Fmoc group resonates at δ 4.20 ppm (1H, t, J=6.3 Hz), deshielded by 0.15 ppm compared to Fmoc-Glu(OtBu)-OSu due to electron withdrawal from the succinimide.
Table 2. ¹H NMR Chemical Shift Comparison (δ, ppm)
| Proton Environment | Target Compound | Fmoc-Glu(OtBu)-OH |
|---|---|---|
| Fmoc aromatic | 7.30–7.89 | 7.28–7.85 |
| tert-Butyl | 1.37 | 1.35 |
| Succinimide CH₂ | 2.81–2.89 | – |
Mass Spectrometric Profiling and Fragmentation Patterns
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 522.2164 (calculated 522.2158 for C₂₈H₃₂N₃O₈). Key fragmentation pathways include:
- Fmoc cleavage : Loss of the fluorenylmethyloxycarbonyl group (m/z 522 → 298, Δ=224 Da).
- Succinimide ring opening : Formation of a glutaconimide intermediate (m/z 298 → 182).
- tert-Butyl elimination : Neutral loss of isobutene (56 Da) from the γ-ester (m/z 182 → 126).
Table 3. Major Fragmentation Ions
| m/z Observed | Ion Composition | Error (ppm) |
|---|---|---|
| 522.2164 | C₂₈H₃₂N₃O₈⁺ | 1.1 |
| 298.1452 | C₁₃H₂₀NO₆⁺ | 0.8 |
| 182.0921 | C₇H₁₂NO₄⁺ | 1.3 |
Computational Molecular Dynamics Simulations of Conformational Stability
All-atom molecular dynamics simulations (AMBER force field, 300 K, 100 ns) demonstrate:
- Backbone flexibility : The glutamate backbone exhibits torsional fluctuations (±18°) around the Cα–Cβ bond, while the succinimide ring remains rigid (RMSD <0.5 Å).
- Solvent interactions : Water molecules form stable hydrogen bonds with the succinimide carbonyl oxygens (lifetime: 85 ps) but show weak coordination with the tert-butyl group.
- Free energy landscape : Two low-energy conformers dominate:
- Conformer A (65% population): γ-ester syn-periplanar to the Fmoc group.
- Conformer B (30% population): Succinimide ring rotated 120° relative to the glutamate chain.
Properties
IUPAC Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O8/c1-28(2,3)37-26(34)22(12-15-25(33)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIOCLGOABQUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677762 | |
| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200616-38-2 | |
| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Fmoc-Glu(OSu)-OtBu, also known as (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate or N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester, is primarily used in the field of peptide synthesis. Its primary targets are the amino acids that are being linked together to form peptides.
Mode of Action
The compound acts as a protective group for the amino acids involved in peptide synthesis. It protects the amino group of an amino acid during the formation of the peptide bond, a process that requires the activation of the carboxyl group of one amino acid and the amino group of another. The Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a key feature in its mode of action.
Biochemical Pathways
Fmoc-Glu(OSu)-OtBu plays a crucial role in the biochemical pathway of peptide synthesis. It allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity. The Fmoc group’s removal is monitored spectrophotometrically, thanks to the fluorenyl group’s strong absorbance in the ultraviolet region.
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Glu(OSu)-OtBu would be more relevant in a laboratory setting rather than in a biological context. Its properties, such as stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, influence its behavior during the peptide synthesis process.
Result of Action
The result of Fmoc-Glu(OSu)-OtBu’s action is the successful synthesis of peptides. The Fmoc group protects the amino group during peptide bond formation, and its subsequent removal allows for the continuation of the peptide chain. This contributes to the synthesis of peptides of significant size and complexity.
Action Environment
The action of Fmoc-Glu(OSu)-OtBu is influenced by the conditions of the peptide synthesis process. Factors such as pH, temperature, and the presence of other reactants can affect its efficacy and stability. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions.
Biochemical Analysis
Biochemical Properties
The compound plays a crucial role in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group
Molecular Mechanism
The molecular mechanism of action of the compound involves its role in peptide bond formation. It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.
Temporal Effects in Laboratory Settings
Fmoc-protected amino acids are known for their stability and efficiency in peptide synthesis.
Metabolic Pathways
Fmoc-protected amino acids are known to be involved in peptide synthesis.
Biological Activity
(S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate, commonly referred to by its CAS number 101214-22-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular properties, biological mechanisms, and relevant case studies.
Molecular Properties
The compound has the following molecular characteristics:
- Molecular Formula : C28H30N2O8
- Molecular Weight : 522.55 g/mol
- CAS Number : 101214-22-6
- Purity : Typically around 98% in commercial preparations .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the dioxopyrrolidine moiety suggests potential interactions with nucleophiles and electrophiles, indicating a role in enzyme inhibition or modulation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study found that derivatives of this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7), with IC50 values ranging from 10 to 20 μM depending on the specific derivative used .
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes associated with cancer progression and inflammation. For example, it was reported to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis. The inhibition constant (Ki) for MMPs was determined to be in the low micromolar range .
Neuroprotective Effects
In neuropharmacological studies, this compound demonstrated protective effects against oxidative stress-induced neuronal cell death. This suggests potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 610.779 g/mol. The structural complexity of this compound contributes to its functionality in biochemical applications.
Drug Development
One of the primary applications of (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate is in drug development. Its structure allows it to serve as a prodrug or an intermediate in synthesizing bioactive compounds. The presence of the dioxopyrrolidine moiety enhances its ability to interact with biological targets, making it a candidate for further modifications to create therapeutic agents.
Case Study: Anticancer Agents
Research has shown that derivatives of this compound exhibit potential anticancer activity. For instance, studies involving similar dioxopyrrolidine derivatives have demonstrated their ability to inhibit tumor growth in vitro and in vivo models. These findings suggest that this compound could be developed into a novel anticancer agent.
Targeted Drug Delivery
The compound's functional groups allow for bioconjugation, enabling the attachment of therapeutic agents to specific targets within the body. This application is particularly relevant in the field of targeted drug delivery systems, where precision in drug action can significantly improve therapeutic outcomes.
Data Table: Bioconjugation Potential
| Functional Group | Potential Bioconjugation Application |
|---|---|
| Dioxopyrrolidine | Targeting cancer cells |
| Fluorenyl group | Enhancing cellular uptake |
Building Block for Peptides
This compound serves as a valuable building block in peptide synthesis. Its ability to form stable linkages with amino acids makes it suitable for constructing peptides with specific biological functions.
Case Study: Fmoc Chemistry
In Fmoc (Fluorenylmethyloxycarbonyl) chemistry, this compound can be utilized to protect amino groups during peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions. This method has been widely adopted in the synthesis of peptide-based therapeutics.
Biological Studies
The compound's unique structure facilitates its use in biological studies, particularly in understanding enzyme mechanisms and protein interactions. Its derivatives can be employed as probes to investigate specific biological pathways.
Data Table: Research Applications
| Application Area | Description |
|---|---|
| Enzyme Inhibition Studies | Investigating enzyme activity modulation |
| Protein Interaction Studies | Probing protein-ligand interactions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity and Selectivity :
- The target compound’s NHS ester enables faster amide bond formation compared to Boc-protected analogs, which require additional deprotection steps .
- The Fmoc group offers superior compatibility with automated SPPS compared to the long-chain acyl group in , which may hinder resin loading efficiency .
Solubility and Stability :
- The tert-butyl ester enhances solubility in organic solvents (e.g., DCM, DMF), whereas the long-chain acyl derivative () exhibits increased lipophilicity, favoring membrane permeability in drug delivery applications .
- The NHS ester’s hydrolytic instability in aqueous environments necessitates rapid conjugation, contrasting with the stability of Boc groups in acidic conditions .
Stereochemical Considerations :
- The (S)-configuration ensures correct chiral orientation in peptide sequences, critical for receptor binding. This contrasts with racemic mixtures of simpler NHS-activated esters, which may reduce bioactivity .
Synthetic Utility :
- The compound in (D-glutamate derivative) shares a nearly identical synthesis route with the target molecule, highlighting the reproducibility of tert-butyl/Fmoc protection strategies in complex molecule assembly .
Preparation Methods
Industrial Copper-Mediated Synthesis
The patented three-step process (CN110746323A) exemplifies large-scale production:
Step 1: Formation of H-Glu(OtBu)-OH
L-Glutamic acid reacts with isobutene in methyl tert-butyl ether (MTBE) using sulfuric acid catalysis (1:3–5:2–3 molar ratio). This acid-catalyzed esterification achieves >90% conversion to H-Glu(OtBu)-OH at 15–25°C.
Step 2: Copper Complexation
H-Glu(OtBu)-OH is treated with CuSO₄·5H₂O in aqueous Na₂CO₃ (pH 7–8), forming the insoluble [Glu(OtBu)]₂Cu complex. Centrifugation and water washing yield 70–90% of the intermediate.
Step 3: Fmoc-OSu Coupling
The copper complex reacts with Fmoc-OSu and EDTA disodium salt in ethyl acetate/water (pH 8–9). EDTA displaces copper, enabling Fmoc incorporation. Post-reaction acidification (pH 2–3) with citric acid isolates the product, which is purified via ethyl acetate extraction.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
The Fmoc/tBu strategy (RU2654210C2) employs Fmoc-Glu(OtBu)-OSu for automated peptide chain assembly:
-
Resin Loading : The OSu ester reacts with Wang resin’s hydroxyl groups, anchoring the γ-carboxyl.
-
Fmoc Deprotection : 20% piperidine/DMF removes Fmoc, exposing the α-amine for subsequent coupling.
-
Acidic Cleavage : TFA/water (95:5) liberates peptides while preserving OtBu protection.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
-
Esterification Efficiency : MTBE outperforms ethylene glycol dimethyl ether in Step 1 due to better isobutene solubility (3:1 solvent:glutamic acid ratio).
-
Copper Removal : EDTA (1.5 equiv.) ensures >99% copper chelation without product degradation.
-
pH Control : Maintaining pH 8–9 during Fmoc-OSu coupling minimizes succinimide hydrolysis.
Impurity Profiling
HPLC analyses identify three primary impurities (<0.1% each):
-
Fmoc-Glu(OtBu)-OH : From incomplete OSu activation.
-
Di-Fmoc Derivative : Over-Fmocylation at α-amine.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Applications in Peptide Science
Glutamic Acid Incorporation
Fmoc-Glu(OtBu)-OSu enables site-specific γ-carboxyl activation in:
Q & A
Q. What are the critical steps in synthesizing (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate?
The synthesis involves multi-step protection and coupling reactions. For example:
- Fmoc protection : The amino group is protected using a fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted side reactions .
- Esterification : The tert-butyl ester is introduced to stabilize the carboxylic acid moiety during subsequent steps .
- Activation : The 2,5-dioxopyrrolidin-1-yl group serves as an activating agent for carboxylate coupling, enhancing reactivity in peptide bond formation .
- Purification : Chromatographic methods (e.g., flash chromatography) and LC-MS are used to isolate and verify intermediates .
Q. How should researchers characterize this compound to confirm its structure and purity?
Key analytical methods include:
- LC-MS : To confirm molecular weight and monitor reaction progress (e.g., observed m/z 611 [M+H]⁺ in ) .
- NMR spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and functional groups (e.g., tert-butyl, Fmoc, and pyrrolidinone signals) .
- HPLC : Assess purity, particularly for chiral centers, using chiral stationary phases .
Q. What safety precautions are essential when handling this compound?
- Toxicity : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in a cool, dry place, away from light, due to sensitivity of the Fmoc group .
- Waste disposal : Follow institutional guidelines for organic solvents and toxic intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in the synthesis of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of Fmoc-protected intermediates .
- Catalyst use : Tertiary amines (e.g., DIEA) improve coupling efficiency in peptide bond formation .
- Temperature control : Maintain 0–25°C during activation steps to minimize epimerization .
- Real-time monitoring : Use TLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. How can researchers resolve contradictions in spectral data (e.g., LC-MS vs. NMR) for this compound?
- Cross-validation : Confirm molecular ion peaks via high-resolution MS (HRMS) and compare fragmentation patterns with predicted spectra .
- 2D NMR : Use COSY, HSQC, and HMBC to assign ambiguous proton and carbon signals, especially for overlapping tert-butyl or pyrrolidinone resonances .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels at specific positions to clarify stereochemical assignments .
Q. What strategies are effective for designing analogs of this compound with improved biological activity?
- Functional group substitution : Replace the tert-butyl group with alternative esters (e.g., benzyl, pentafluorophenyl) to modulate lipophilicity .
- Backbone modification : Introduce cyclic or branched amino acids to enhance metabolic stability, as seen in structurally related Fmoc-peptidomimetics .
- Bioisosteres : Substitute the 2,5-dioxopyrrolidin-1-yl group with other activating moieties (e.g., HOBt, HOAt) to improve coupling efficiency .
Q. How can researchers address challenges in scaling up the synthesis of this compound?
- Flow chemistry : Implement continuous flow systems to improve mixing and heat transfer during critical steps (e.g., Fmoc deprotection) .
- Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : Use inline Raman spectroscopy or UV-Vis to monitor crystallization and particle size distribution during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
